molecular formula C22H18O8 B597584 6'-Hydroxyjusticidin A CAS No. 145971-08-0

6'-Hydroxyjusticidin A

Cat. No.: B597584
CAS No.: 145971-08-0
M. Wt: 410.378
InChI Key: DFVZQTUMRRMHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of 6’-Hydroxyjusticidin A involves several key steps. One of the primary synthetic routes includes a Diels-Alder cycloaddition reaction followed by a reduction using sodium borohydride (NaBH₄) . The structure of the synthesized compound is confirmed using techniques such as proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) .

Industrial Production Methods

Industrial production of 6’-Hydroxyjusticidin A typically involves the extraction and purification of the compound from Justicia procumbens using high-speed counter-current chromatography (HSCCC). This method allows for the efficient separation and purification of lignans, including 6’-Hydroxyjusticidin A, from crude plant extracts .

Chemical Reactions Analysis

Types of Reactions

6’-Hydroxyjusticidin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of 6’-Hydroxyjusticidin A, as well as substituted analogues with different functional groups.

Properties

IUPAC Name

9-(6-hydroxy-1,3-benzodioxol-5-yl)-4,6,7-trimethoxy-3H-benzo[f][2]benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O8/c1-25-15-4-10-11(5-16(15)26-2)21(27-3)13-8-28-22(24)20(13)19(10)12-6-17-18(7-14(12)23)30-9-29-17/h4-7,23H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVZQTUMRRMHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3C(=C2OC)COC3=O)C4=CC5=C(C=C4O)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163217
Record name 6'-Hydroxyjusticidin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145971-08-0
Record name 6'-Hydroxyjusticidin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145971080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6'-Hydroxyjusticidin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-HYDROXYJUSTICIDIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L279513IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.